Methyl 6-(aminomethyl)nicotinate is a chemical compound with the molecular formula CHNO and a molecular weight of 152.15 g/mol. It is classified as an amino acid derivative of nicotinic acid, which is part of the vitamin B complex. This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly due to its structural similarity to other biologically active compounds.
Methyl 6-(aminomethyl)nicotinate can be synthesized from nicotinic acid derivatives. The primary methods involve the reaction of nicotinic acid with various amine sources, often facilitated by specific reagents and conditions that enhance yield and purity. It is commercially available through multiple suppliers, making it accessible for research and industrial applications.
This compound falls under the category of nicotinates, specifically as a derivative of 6-aminonicotinic acid. It is also recognized within the broader classification of pharmaceutical intermediates due to its utility in drug development.
The synthesis of methyl 6-(aminomethyl)nicotinate typically involves several key steps:
A general procedure involves mixing 6-aminonicotinic acid with thionyl chloride in methanol, followed by neutralization with sodium bicarbonate and extraction using ethyl acetate. The product is then purified through drying and filtration methods, yielding a white solid with high purity (up to 89%) .
Methyl 6-(aminomethyl)nicotinate features a pyridine ring structure typical of nicotinic acid derivatives, with an amino group attached to the sixth carbon position and a methyl ester group at the carboxylic end.
Methyl 6-(aminomethyl)nicotinate can undergo various chemical transformations:
Common reagents for these reactions include lithium aluminum hydride for reductions and various alkyl halides for substitution reactions. Reaction conditions vary but typically require careful control of temperature and pH to optimize yields .
The mechanism of action for methyl 6-(aminomethyl)nicotinate primarily involves its interaction with biological targets such as enzymes or receptors related to nicotinic pathways. Upon entering biological systems, the compound can undergo hydrolysis to release active amine functionalities, which can then participate in nucleophilic attacks on electrophilic centers in target molecules.
The compound’s activity may be linked to its ability to modulate nicotinic acetylcholine receptors, influencing neurotransmission processes relevant in pharmacological contexts .
Relevant analyses include NMR spectroscopy and mass spectrometry, which confirm the structure and purity of synthesized compounds .
Methyl 6-(aminomethyl)nicotinate has several scientific uses:
This compound's versatility makes it a valuable tool in both academic research and industrial applications, particularly within medicinal chemistry contexts.
Modern catalytic strategies have significantly advanced the synthesis of this nicotinate scaffold, with emphasis on transition metal catalysis and regioselective functionalization. Key innovations include:
Palladium-Catalyzed Reductive Amination: A patent (CN114437031A) discloses a high-yielding route where methyl 6-formylnicotinate undergoes reductive amination using methylamine hydrochloride and sodium borohydride under Pd/C catalysis. This method achieves >90% conversion at ambient temperature, outperforming traditional stoichiometric reductants like lithium aluminum hydride [2].
Halogenation-Amination Sequences: Catalytic halogenation at the 6-position enables nucleophilic displacement. N-Chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) catalyzed by azobisisobutyronitrile (AIBN) generates methyl 6-(halomethyl)nicotinate intermediates. Subsequent amination with aqueous ammonia under phase-transfer conditions (tetrabutylammonium bromide) yields the target aminomethyl derivative in 85% isolated purity [2] [5].
Copper-Mediated Esterification: For precursor synthesis, copper(II) acetate catalyzes the oxidative esterification of 6-(aminomethyl)nicotinic acid using methanol and tert-butyl hydroperoxide (TBHP). This method circumvents acid chloride intermediates, providing methyl 6-(aminomethyl)nicotinate in 78% yield with minimal racemization [9].
Table 1: Catalytic Methods for Methyl 6-(Aminomethyl)Nicotinate Synthesis
Method | Catalyst System | Key Intermediate | Yield (%) | Conditions |
---|---|---|---|---|
Reductive Amination | Pd/C (5 mol%) | Methyl 6-formylnicotinate | 92 | MeOH, 25°C, 12 h |
Halogenation-Amination | NBS/AIBN (cat.) | Methyl 6-(bromomethyl)nicotinate | 85 | CCl₄ reflux, then NH₃ |
Oxidative Esterification | Cu(OAc)₂/TBHP | 6-(Aminomethyl)nicotinic acid | 78 | MeOH, 70°C, 8 h |
Sustainability-driven syntheses focus on atom economy, renewable solvents, and energy efficiency:
Borohydride Reduction in Aqueous Media: Selective reduction of dimethyl 2,5-pyridinedicarboxylate (54) using NaBH₄ in water/THF co-solvents with CaCl₂ as a Lewis acid additive yields methyl 6-(hydroxymethyl)nicotinate (55) in 96% yield. This method eliminates hazardous solvents like dichloromethane traditionally used in similar reductions [4]. The optimized conditions (0°C, 18 h) prevent over-reduction to the diol.
Microwave-Assisted Amination: A WO2010/56549 protocol demonstrates microwave acceleration (170°C, 2h) for converting methyl 6-halonicotinates to aminomethyl derivatives using aqueous ammonia. This reduces reaction times from 48 hours to <4 hours while maintaining 89% yield and minimizing by-product formation [4] [7].
Solvent-Free Mechanochemical Amination: Ball milling methyl 6-(chloromethyl)nicotinate with ammonium carbonate achieves 82% conversion without solvents. This approach reduces E-factor waste by >90% compared to solution-phase methods and simplifies purification [9].
Table 2: Green Chemistry Metrics for Key Synthetic Routes
Method | Solvent System | PMI (kg/kg) | Energy Input | E-Factor |
---|---|---|---|---|
NaBH₄/CaCl₂ Reduction [4] | H₂O/THF/EtOH | 8.2 | 0°C, 18 h stirring | 6.1 |
MW Amination [7] | H₂O (neat) | 3.1 | 170°C, 2 h MW | 2.8 |
Mechanochemical [9] | None (ball milling) | 1.5 | 30 Hz, 2 h | 1.2 |
PMI: Process Mass Intensity; E-Factor: (Total waste kg)/(Product kg)
While the parent compound lacks chiral centers, stereoselective derivatization of its aminomethyl group enables access to enantiopure pharmacophores:
Enzymatic Desymmetrization: Lipase-catalyzed (CAL-B) kinetic resolution of racemic N-acylated derivatives (e.g., N-(1-phenylethyl)-6-(aminomethyl)nicotinate) in isopropyl acetate affords (R)-amides (ee >98%) and recovered (S)-amines (ee 95%). This route is critical for producing chiral nicotinate ligands targeting asymmetric catalysis [3] .
Diastereoselective Alkylation: Chiral auxiliaries like (S)-1-phenylethylamine enable diastereocontrol during nucleophilic substitutions. Methyl 6-(((S)-1-phenylethylamino)methyl)nicotinate undergoes stereoretentive alkylation at the benzylic position using LDA/alkyl iodides, preserving de >95% [5].
Microfluidic Hydrogenation: WO2010/56549 describes continuous-flow hydrogenation (30 bar H₂, 10% Pd/C CatCart®) of prochiral enamine precursors to methyl 6-(aminomethyl)nicotinate derivatives. Precise residence time control (1 mL/min) suppresses racemization, achieving ee values >90% for branched alkyl substituents [4] [7].
Table 3: Stereochemical Outcomes in Key Transformations
Reaction Type | Chiral Controller | Conditions | Stereochemical Outcome |
---|---|---|---|
Enzymatic Resolution | Candida antarctica Lipase B | IPAc, 37°C, 24 h | (R)-Amide: 98% ee |
(S)-Amine: 95% ee | |||
Auxiliary-Directed Alkylation | (S)-1-Phenylethylamine | LDA, THF, –78°C; Mel | de >95% |
Flow Hydrogenation | Pd/C CatCart® | 30 bar H₂, EtOH, 1 mL/min | ee >90% (for α-branched) |
Abbreviations: de = diastereomeric excess; ee = enantiomeric excess; LDA = lithium diisopropylamide; IPAc = isopropyl acetate
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7